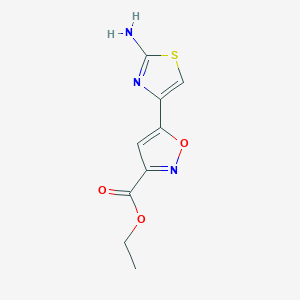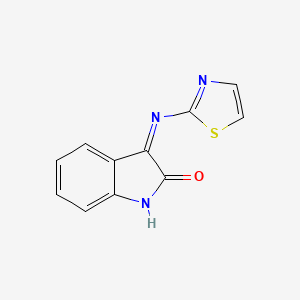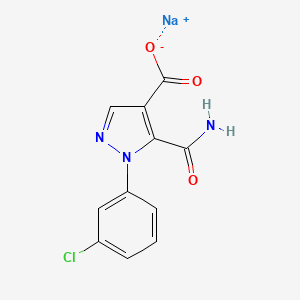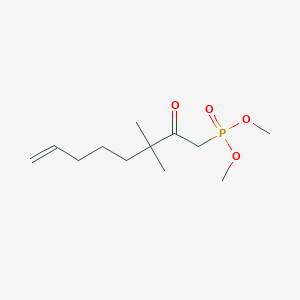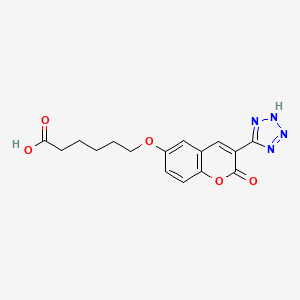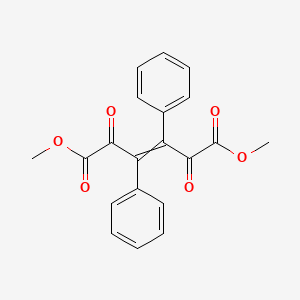
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate is an organic compound with the molecular formula C18H14O6. This compound is characterized by its two phenyl groups and ester functionalities, making it a significant molecule in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate typically involves the esterification of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid.
Reduction: Formation of dimethyl 2,5-dihydroxy-3,4-diphenylhex-3-enedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,5-dioxohexane-3,4-dioate: Lacks the phenyl groups, resulting in different reactivity and applications.
Dimethyl 2,5-dioxo-3,4-diphenylpentane-3-enedioate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
106240-90-8 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)17(21)15(13-9-5-3-6-10-13)16(18(22)20(24)26-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
KBRPOKOYIANIBW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C(=C(C1=CC=CC=C1)C(=O)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
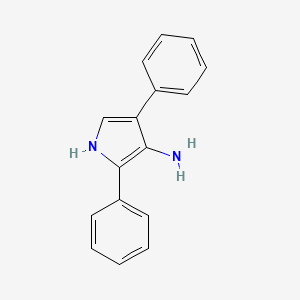
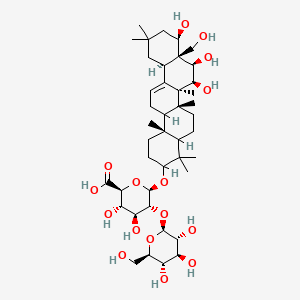
methyl}(trimethyl)silane](/img/structure/B14330977.png)
